Docosapentaenoic acid

Catalog No.
S619970
CAS No.
24880-45-3
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosapentaenoic acid

CAS Number

24880-45-3

Product Name

Docosapentaenoic acid

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

YUFFSWGQGVEMMI-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O

Cardiovascular health:

Early research on n-3 fatty acids focused on their impact on heart health, particularly myocardial infarction. Studies have shown that consuming 1 gram of n-3 fatty acids daily, which can include DPA, can significantly reduce the risk of death, sudden cardiac death, and overall cardiovascular mortality []. Additionally, DPA might be incorporated into human plasma and red blood cell lipids faster than EPA, potentially acting as a reservoir for other n-3 fatty acids in the body [].

Anti-inflammatory properties:

DPA demonstrates promising anti-inflammatory properties. Studies in mammals, platelets, and cell cultures suggest that DPA can reduce platelet aggregation, a key factor in blood clot formation []. It may also improve endothelial cell migration, which is crucial for maintaining healthy blood vessel function []. Furthermore, recent research suggests that DPA, similar to EPA and DHA, plays a role in the production of specialized pro-resolution mediators (SPMs) that actively resolve inflammation [].

Mental health and cognitive function:

Emerging research indicates a potential link between DPA and mental health. Observational studies suggest that individuals with depression and schizophrenia have lower DPA levels compared to healthy individuals []. Additionally, low blood levels of DPA during pregnancy were associated with a higher prevalence of postpartum depression []. In contrast, rodent studies show that DPA supplementation increased brain levels of DPA and DHA, and led to improvements in depression-like behaviors [].

Docosapentaenoic acid is a straight-chain polyunsaturated fatty acid with 22 carbon atoms and five double bonds, classified as an omega-3 fatty acid. It exists in two primary isomeric forms: all-cis-4,7,10,13,16-docosapentaenoic acid (often referred to as osbond acid) and all-cis-7,10,13,16,19-docosapentaenoic acid (commonly known as clupanodonic acid) . The structural formula of docosapentaenoic acid reflects its significance in the biosynthesis of other essential fatty acids, particularly docosahexaenoic acid and eicosapentaenoic acid. This compound is found in various marine sources and is important for human health due to its role in cellular functions and metabolism .

Within the body. It can undergo enzymatic transformations through elongation and desaturation processes to form other polyunsaturated fatty acids. For instance, it can be converted into docosahexaenoic acid via desaturation at the fourth carbon position by a specific enzyme known as delta-4 desaturase . Additionally, docosapentaenoic acid can be metabolized into specialized pro-resolving mediators that play crucial roles in inflammation resolution .

The biological activities of docosapentaenoic acid are multifaceted. Research indicates that it plays a significant role in membrane structure and function, particularly in neuronal tissues. It has been shown to influence cell signaling pathways and modulate inflammatory responses . Furthermore, docosapentaenoic acid has been implicated in cognitive functions, with studies suggesting that its levels may correlate with cognitive health in aging populations . Its unique structure allows it to participate in various metabolic pathways that are essential for maintaining homeostasis.

Docosapentaenoic acid can be synthesized through both dietary intake and endogenous biosynthesis. In mammals, it is produced from eicosapentaenoic acid through a series of elongation and desaturation reactions that involve specific enzymes . Additionally, marine organisms such as certain microalgae and fish synthesize docosapentaenoic acid naturally through similar metabolic pathways. The synthesis of docosapentaenoic acid can also be achieved via chemical methods involving the modification of other fatty acids .

Docosapentaenoic acid has several applications in nutrition and medicine. It is often included in dietary supplements aimed at improving cardiovascular health and cognitive function due to its anti-inflammatory properties. Furthermore, it is being researched for its potential therapeutic effects on metabolic disorders and neurodegenerative diseases . In addition to its health benefits, docosapentaenoic acid is utilized in aquaculture and animal feed to enhance the nutritional quality of fish products.

Studies have shown that docosapentaenoic acid interacts with various biological systems. For example, it can replace docosahexaenoic acid in certain cellular environments during deficiencies, although this substitution may not be efficient . Research has also highlighted its role in modulating inflammatory processes by influencing the production of specialized pro-resolving mediators derived from omega-3 fatty acids . These interactions underscore the importance of maintaining adequate levels of docosapentaenoic acid for optimal health.

Docosapentaenoic acid shares structural similarities with several other long-chain polyunsaturated fatty acids. Here are some comparable compounds:

Compound NameCarbon AtomsDouble BondsClassification
Eicosapentaenoic Acid205Omega-3
Docosahexaenoic Acid226Omega-3
Arachidonic Acid204Omega-6
Alpha-Linolenic Acid183Omega-3
Linoleic Acid182Omega-6

Uniqueness: Docosapentaenoic acid's uniqueness lies in its specific carbon chain length and double bond configuration compared to these similar compounds. While eicosapentaenoic acid serves as a precursor to docosapentaenoic acid, the latter's distinct structural features contribute to its unique biological roles and metabolic pathways. Moreover, unlike arachidonic acid (an omega-6 fatty acid), docosapentaenoic acid exhibits anti-inflammatory properties associated with omega-3 fatty acids.

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 g/mol

Monoisotopic Mass

330.255880323 g/mol

Heavy Atom Count

24

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

NS3OZT14QT

Pharmacology

Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.

Other CAS

24880-45-3

Wikipedia

Clupanodonic acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Modify: 2023-08-15
1. T. Rissanen, MSc, RD et al. “Fish Oil–Derived Fatty Acids, Docosahexaenoic Acid and Docosapentaenoic Acid, and the Risk of Acute Coronary Events”Journal of the American Heart Association, pp. 2677-2679, November 20002. N. Mann et al. “Effects of Seal Oil and Tuna-Fish Oil on Platelet Parameters and Plasma Lipid Levels in Healthy Subjects” Lipids, Vol. 45(8) pp. 669-681, 20103. G. Kaur et al. “Docosapentaenoic acid (22:5n-3): A review of its biological effects” Progress in Lipid Research, vol. 50 pp. 28-34, 20114. G. Kaur et al. “Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells” Prostaglandins,Leukotrienes and Essential Fatty Acids, vol. 85 pp. 155-161, 2011

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